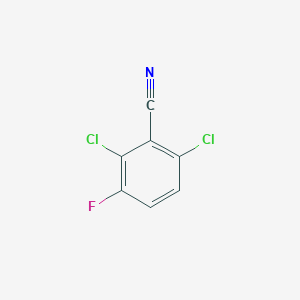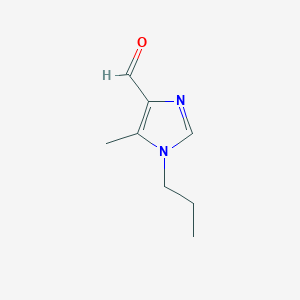
5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of a carboxaldehyde group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position of the imidazole ring. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methylimidazole with formaldehyde and a propylating agent under acidic or basic conditions to introduce the propyl group at the 1-position. The reaction is followed by oxidation to form the carboxaldehyde group at the 4-position .
Industrial Production Methods: Industrial production of this compound often employs multi-step synthesis involving the use of catalysts to enhance yield and selectivityThe reaction conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form carboxylic acids.
Reduction: The carboxaldehyde group can be reduced to form alcohols.
Substitution: The methyl and propyl groups can undergo substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and antimicrobial agents.
Mechanism of Action
The mechanism of action of 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The presence of the carboxaldehyde group allows it to form Schiff bases with amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
- 4-Methyl-5-imidazolecarboxaldehyde
- 1-Methyl-2-imidazolecarboxaldehyde
- 5-Chloro-1-methyl-4-nitroimidazole
Uniqueness: 5-Methyl-1-propyl-1H-imidazole-4-carbaldehyde is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of a carboxaldehyde group at the 4-position, a methyl group at the 5-position, and a propyl group at the 1-position differentiates it from other imidazole derivatives, making it valuable for specialized applications .
Properties
IUPAC Name |
5-methyl-1-propylimidazole-4-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-3-4-10-6-9-8(5-11)7(10)2/h5-6H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAZGYJKQISUIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC(=C1C)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
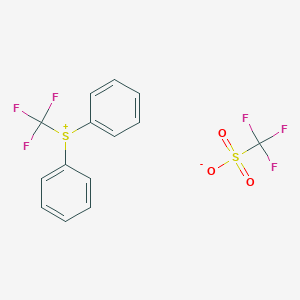
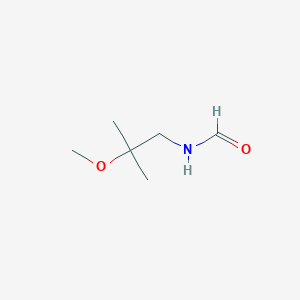
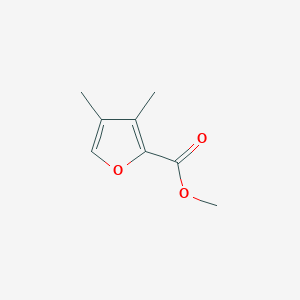

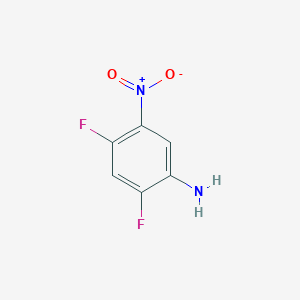

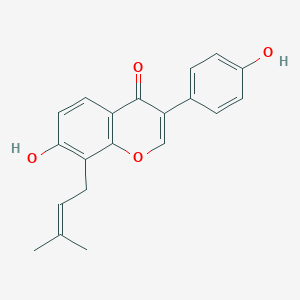
![1,3,3-Trimethyl-6'-morpholinospiro[indoline-2,3'-naphtho[2,1-b][1,4]oxazine]](/img/structure/B173933.png)
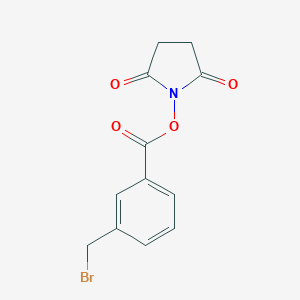
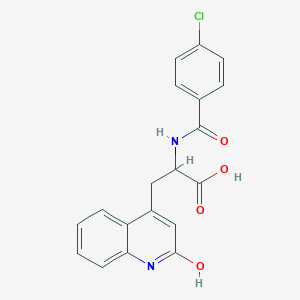
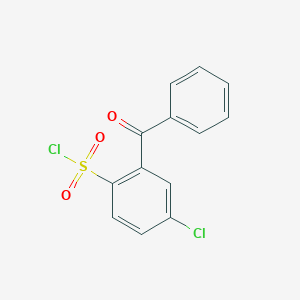
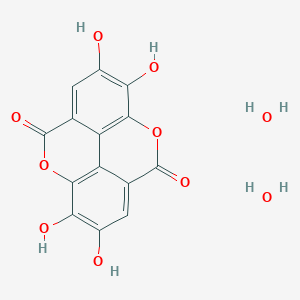
![(2R,3R,4S,5R)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B173948.png)
